8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane
Description
8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a bicyclic structure with one oxygen atom (oxa) and two nitrogen atoms (diaza) in its heterocyclic rings. The spiro[4.5]decane framework comprises a 4-membered and a 5-membered ring connected via a shared spiro carbon. Spiro compounds like this are of significant interest in medicinal chemistry due to their conformational rigidity and ability to interact with diverse biological targets .
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C9H18N2O/c1-2-11-6-3-9(4-7-11)10-5-8-12-9/h10H,2-8H2,1H3 |
InChI Key |
QLWLRKLKAKCDDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CC1)NCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Heteroatom Variations
A. Oxygen vs. Sulfur Analogues
- 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride (C₈H₁₇ClN₂S): Replaces the oxygen atom with sulfur (thia), altering electronic properties (e.g., increased polarizability) and hydrogen-bonding capacity. Molecular mass: 208.748 g/mol (monoisotopic: 208.080097) . Applications: Sulfur-containing spiro compounds often exhibit enhanced metabolic stability and binding affinity to enzymes or receptors.
B. Nitrogen Positioning and Substituents
- 1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl (C₁₀H₁₈ClN₂O):
- tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate :
Substituent Effects: Ethyl vs. Methyl and Halogens
- 8-Methyl Derivatives :
- 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride (C₈H₁₇ClN₂S):
- 8-Methyl-1,4-dioxaspiro[4.5]decane-8-methanol:
- Price: €158/250 mg; the methanol substituent adds polarity for aqueous solubility .
Halogenated Derivatives :
- 8,8-Difluoro-2-azaspiro[4.5]decan-3-one :
- Fluorine atoms enhance electronegativity and bioavailability.
Data Table: Key Structural and Commercial Comparisons
Biological Activity
8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane is with a molecular weight of approximately 218.30 g/mol. The compound features a spirocyclic structure that allows for unique interactions with biological targets, enhancing its therapeutic potential.
The mechanism by which 8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane exerts its biological effects involves interaction with specific molecular targets, particularly in the central nervous system (CNS). The spirocyclic framework facilitates binding to receptors and enzymes, modulating various biological pathways.
Anticonvulsant Activity
Research has indicated that derivatives of the diazaspiro framework exhibit anticonvulsant properties. A study highlighted the efficacy of certain derivatives in maximal electroshock (MES) tests and pentylenetetrazole (PTZ) models, demonstrating their effectiveness against seizures.
| Compound | ED50 (mmol/kg) | Reference Drug Comparison |
|---|---|---|
| 6g | 0.0043 | 14x more potent than Phenobarbital (0.06 mmol/kg) |
| 6e | 0.019 | 1.8x more potent than Diphenylhydantoin (0.034 mmol/kg) |
These findings suggest that the presence of the spirocyclic system is crucial for anticonvulsant activity, indicating a promising avenue for further drug development.
Cholinergic Activity
In vitro studies have demonstrated that compounds related to 8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane exhibit affinity for muscarinic receptors, particularly M1 receptors. These compounds have shown potential as antidementia agents by reversing scopolamine-induced cognitive impairments in animal models.
Case Study:
A specific derivative was tested for antiamnesic effects in scopolamine-treated mice, showing significant improvement in passive avoidance tasks compared to controls. The antiamnesic dose was found to be two orders of magnitude lower than doses inducing hypothermia and salivation, highlighting its therapeutic window.
Safety and Toxicity
Toxicity assessments using models such as the rotarod test indicated that derivatives of this compound did not exhibit significant motor impairment at maximum administered doses. This suggests a favorable safety profile for further development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic core via cyclization strategies. For example, the introduction of substituents (e.g., ethyl groups) often occurs through alkylation or acylation steps under controlled conditions. Key parameters include:
- Temperature : Reactions are frequently conducted at 0–25°C to avoid side reactions (e.g., hydrolysis of intermediates) .
- Solvent Choice : Anhydrous solvents like THF or MeOH are used to stabilize reactive intermediates .
- Purification : Column chromatography with silica gel or recrystallization ensures high purity (>95%) .
Q. How can the purity and structural integrity of synthesized derivatives be verified?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : H and C NMR are used to confirm spirocyclic connectivity and substituent positions .
- HPLC-MS : Validates molecular weight and detects impurities (<0.5% by area normalization) .
- Elemental Analysis : Matches experimental and theoretical C/H/N/O ratios (e.g., C17H21ClN2O4 for 4-(2-chlorobenzoyl)-8-ethyl derivatives) .
Q. What safety protocols are recommended for handling spirocyclic compounds in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles are mandatory .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste Disposal : Segregate halogenated byproducts (e.g., bromobenzoyl derivatives) for specialized disposal .
Advanced Research Questions
Q. How can reaction yields be optimized for spirocyclic derivatives with bulky substituents?
- Methodological Answer :
- Steric Mitigation : Use polar aprotic solvents (e.g., DMF) to improve solubility of bulky groups like 4-nitrophenyl .
- Catalysis : Pd-mediated cross-coupling reactions enhance efficiency for aryl/heteroaryl substitutions (yield increase from 40% to 75%) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h) while maintaining yields >80% .
Q. What strategies are effective for studying structure-activity relationships (SAR) in receptor-targeted derivatives?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement studies (e.g., H-labeled antagonists for 5-HT1A or M1 receptors) to quantify affinity (K values) .
- Functional Group Variation : Compare analogues with sulfonyl (e.g., thiophene-2-sulfonyl) vs. acyl (e.g., 4-bromobenzoyl) groups to assess selectivity .
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) predict binding poses and guide rational design .
Q. How can contradictory data in pharmacological studies (e.g., receptor activation vs. inhibition) be resolved?
- Methodological Answer :
- Dose-Response Curves : Establish EC/IC values across concentrations (e.g., 1 nM–10 µM) to clarify agonist/antagonist behavior .
- Cell-Based Assays : Use reporter gene systems (e.g., cAMP/Ca signaling) to validate functional activity .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
